

The Role of ARN14974 in Lipid Biochemistry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 has emerged as a significant small molecule inhibitor in the study of lipid biochemistry, particularly in the modulation of sphingolipid metabolism. This technical guide provides an in-depth overview of the core functions of **ARN14974**, its mechanism of action, and its impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this potent and systemically active compound.

ARN14974 is a benzoxazolone carboxamide that functions as a potent inhibitor of acid ceramidase (AC), a key lysosomal enzyme.[1] Acid ceramidase is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, ARN14974 effectively elevates intracellular levels of ceramide while concurrently decreasing the levels of sphingosine. This modulation of the ceramide-sphingosine rheostat has profound implications for various cellular processes, including apoptosis, cell proliferation, and stress responses.

Physicochemical Properties of ARN14974



Property	Value	
Formal Name	6-(4-fluorophenyl)-2-oxo-N-(4- phenylbutyl)-3(2H)-benzoxazolecarboxamide	
Synonym	Acid Ceramidase Inhibitor 17a	
Molecular Formula	C24H21FN2O3	
Formula Weight	404.4 g/mol	
CAS Number	1644158-57-5	
Purity	≥95%	
Formulation	A crystalline solid	
Solubility	DMF: 2 mg/mL, DMSO: 2 mg/mL	

Table 1: Physicochemical properties of ARN14974.[1]

Mechanism of Action and In Vitro Efficacy

ARN14974 exerts its biological effects through the direct inhibition of acid ceramidase. The in vitro potency of **ARN14974** has been determined through various enzymatic assays.

Parameter	Value	Cell Lines / Conditions
IC50	79 nM	Acid Ceramidase Inhibition Assay
Effective Concentration Range	0.1 to 20 μM	SW403 adenocarcinoma cells, RAW 264.7 murine macrophages

Table 2: In vitro efficacy of ARN14974.[1]

The inhibition of acid ceramidase by **ARN14974** leads to a significant accumulation of various ceramide species and a reduction in sphingosine and dihydroceramide levels in a variety of cell lines.[1]



In Vivo Activity

In vivo studies have demonstrated the systemic activity of **ARN14974**. Administration of **ARN14974** to mice at a dose of 10 mg/kg (intravenous) resulted in a marked reduction of acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1] This inhibition was accompanied by a corresponding increase in pulmonary ceramide levels.[1]

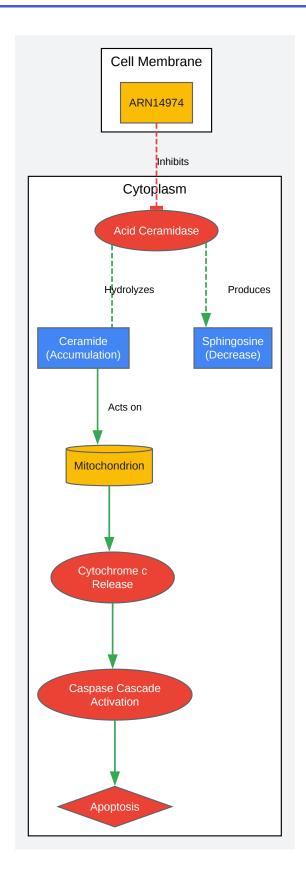
Signaling Pathways Modulated by ARN14974

The primary consequence of **ARN14974**-mediated acid ceramidase inhibition is the accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid that functions as a second messenger in a multitude of signaling pathways, often with pro-apoptotic and anti-proliferative outcomes.

Ceramide-Mediated Apoptosis

Increased ceramide levels, as induced by **ARN14974**, can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[2] Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3][4] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][5]





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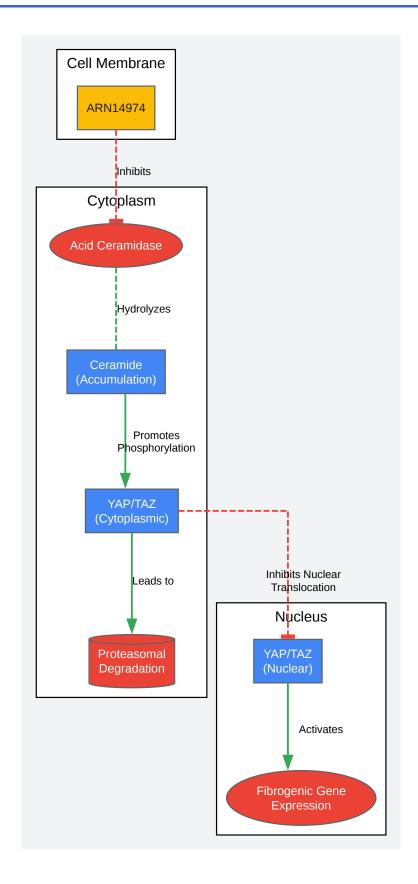
ARN14974-induced pro-apoptotic signaling pathway.



Inhibition of YAP/TAZ Signaling

Recent research has uncovered a novel role for ceramide in the regulation of the Hippo signaling pathway effectors, YAP and TAZ.[1][6] Ceramide accumulation, resulting from acid ceramidase inhibition, promotes the phosphorylation of YAP, leading to its proteasomal degradation and subsequent inhibition of its nuclear localization and transcriptional activity.[1] [7] This pathway is particularly relevant in the context of fibrosis, where YAP/TAZ are key drivers of fibroblast activation.[1]





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Inhibition of YAP/TAZ signaling by ARN14974.



Experimental Protocols Measurement of Acid Ceramidase Activity (Fluorogenic Assay)

This protocol describes a method for determining acid ceramidase activity in cell lysates using a fluorogenic substrate.[8][9]

Materials:

- Cell lysis buffer (e.g., 0.25 M sucrose)
- Protein quantification assay (e.g., BCA assay)
- 96-well black microplates
- Sodium acetate buffer (25 mM, pH 4.5)
- Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)
- Methanol
- Sodium periodate (NaIO₄) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)
- Microplate fluorescence reader (λex = 360 nm, λem = 446 nm)

Procedure:

- Prepare cell lysates by sonication or other appropriate methods and determine the protein concentration.
- In a 96-well plate, add the following to each well:
 - 74.5 μL of 25 mM sodium acetate buffer (pH 4.5)
 - $\circ~0.5~\mu L$ of 4 mM fluorogenic substrate solution (final concentration 20 μM)
 - 10-25 μg of protein lysate in a volume of 25 μL

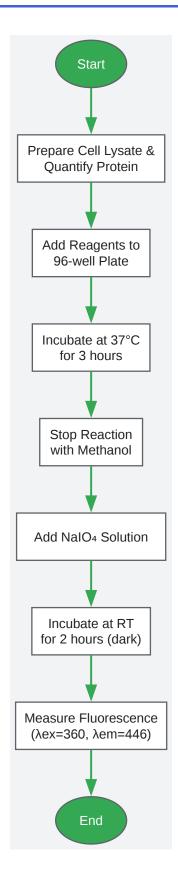






- Include negative control wells containing the reaction mixture without the protein extract.
- Incubate the plate at 37°C for 3 hours.
- Stop the reaction by adding 50 μL of methanol to each well.
- Add 100 μL of freshly prepared NaIO₄ solution to each well.
- Protect the plate from light and incubate for 2 hours at room temperature.
- Measure the fluorescence using a microplate reader.





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Workflow for Acid Ceramidase Activity Assay.



Quantification of Ceramide and Sphingosine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [10][11][12]

Materials:

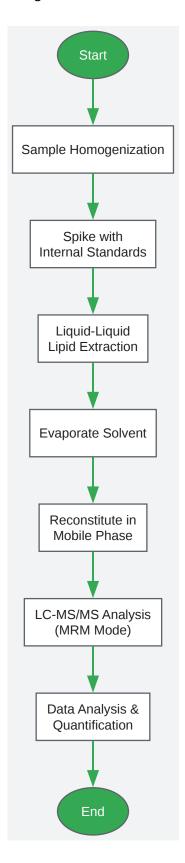
- Internal standards for various sphingolipid species
- Extraction solvents (e.g., butanol, methanol)
- LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
- Mobile phases (e.g., acetonitrile, water with formic acid and ammonium formate)

Procedure:

- Sample Preparation: Homogenize tissue or cell samples.
- Internal Standard Spiking: Add a known amount of a mixture of internal standards to each sample.
- Lipid Extraction: Perform a liquid-liquid extraction using appropriate organic solvents (e.g., a butanolic extraction).[11]
- Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a
 suitable chromatographic gradient to separate the different sphingolipid species. Detect and
 quantify the analytes using multiple reaction monitoring (MRM) mode.



• Data Analysis: Calculate the concentration of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.





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Workflow for Sphingolipid Quantification by LC-MS/MS.

Conclusion

ARN14974 is a valuable pharmacological tool for investigating the role of acid ceramidase and the broader sphingolipid metabolic pathway in health and disease. Its ability to potently and specifically inhibit acid ceramidase, leading to the accumulation of ceramide, provides a powerful means to dissect the downstream signaling consequences of this bioactive lipid. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this critical enzymatic node in lipid biochemistry. As our understanding of the intricate roles of sphingolipids continues to expand, compounds like ARN14974 will be instrumental in translating fundamental discoveries into novel therapeutic strategies.

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